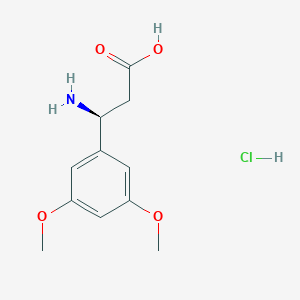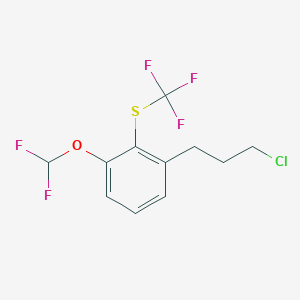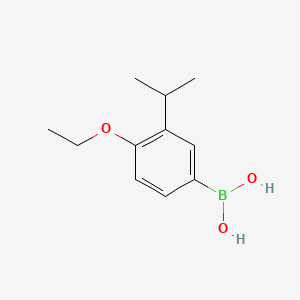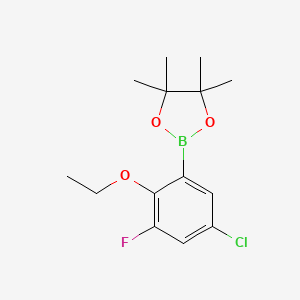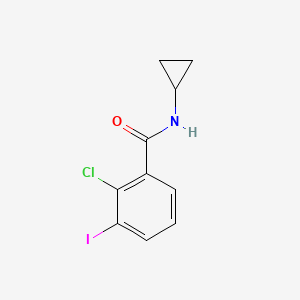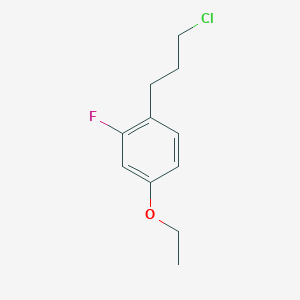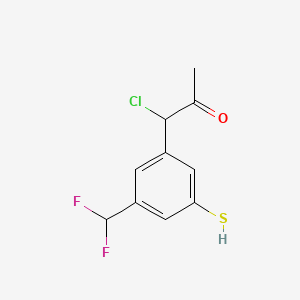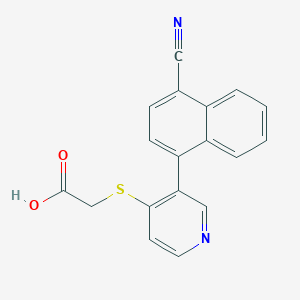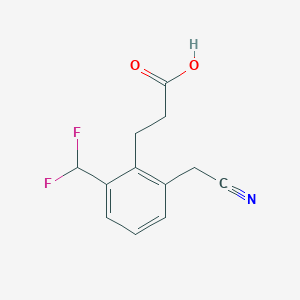
2-Bromothiazoline hbr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromothiazoline hydrobromide is a chemical compound with the molecular formula C3H3BrN2S·HBr It is a derivative of thiazoline, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromothiazoline hydrobromide typically involves the bromination of thiazoline. One common method includes the reaction of thiazoline with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-bromothiazoline hydrobromide may involve continuous flow processes to enhance efficiency and yield. The use of bromine generators and optimized reaction conditions can facilitate large-scale production. For instance, the bromination process can be intensified using photochemical methods, which allow for precise control over the reaction parameters and improved product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiazoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse thiazoline derivatives.
Oxidation Reactions: The compound can be oxidized to form thiazole derivatives, which are important intermediates in organic synthesis.
Reduction Reactions: Reduction of 2-bromothiazoline hydrobromide can yield thiazoline derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide and bromine are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted thiazolines and thiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromothiazoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting infectious diseases and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-bromothiazoline hydrobromide involves its reactivity with various biological and chemical targets. The bromine atom in the compound can participate in electrophilic addition and substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its role in the synthesis of bioactive compounds and enzyme inhibitors .
Comparison with Similar Compounds
2-Bromothiazole: A closely related compound with similar reactivity but different applications.
N-Bromosuccinimide: Another brominating agent used in organic synthesis, known for its role in radical bromination reactions.
2-Bromothiophene: A compound with a similar structure but different electronic properties and reactivity.
Uniqueness: 2-Bromothiazoline hydrobromide is unique due to its specific reactivity profile and the presence of both sulfur and nitrogen atoms in the thiazoline ring. This combination allows for diverse chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C3H5Br2NS |
|---|---|
Molecular Weight |
246.95 g/mol |
IUPAC Name |
2-bromo-4,5-dihydro-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C3H4BrNS.BrH/c4-3-5-1-2-6-3;/h1-2H2;1H |
InChI Key |
XTQJBSQSIHPKPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




